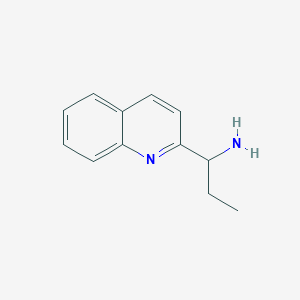

2-(1-Aminopropyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-quinolin-2-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c1-2-10(13)12-8-7-9-5-3-4-6-11(9)14-12/h3-8,10H,2,13H2,1H3 |

InChI Key |

SNSMAFBFCUTJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Significance and Research Trajectories Within Organic Synthesis

The synthesis of the 2-(1-Aminopropyl)quinoline structure is intrinsically linked to the broader strategies developed for the formation and functionalization of the quinoline (B57606) core. While a direct, one-pot synthesis for this specific molecule is not prominently documented, its construction can be envisioned through established and modern synthetic methodologies that target 2-substituted quinolines.

Classic methods such as the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, provide a foundational route to the quinoline ring system. organic-chemistry.org Similarly, the Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to produce substituted quinolines. nih.gov

More recent research has focused on developing more efficient, sustainable, and versatile methods. For instance, an environmentally friendly, "on-water" synthesis of 2-substituted quinolines from 2-aminochalcone derivatives has been demonstrated, offering high yields and broad substrate scope. organic-chemistry.org Other modern approaches include metal-catalyzed processes, such as nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols, which allow for the assembly of polysubstituted quinolines. organic-chemistry.org

A plausible synthetic pathway to this compound would likely involve a multi-step sequence starting from a simpler 2-substituted quinoline precursor. For example:

Starting Material: 2-Acetylquinoline.

Reaction: Reductive amination. This process would involve the reaction of the ketone with an ammonia source (or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the desired amine.

Alternatively, one could start with 2-ethylquinoline, perform a radical halogenation at the benzylic position, followed by nucleophilic substitution with an amine or its equivalent. The variety of available strategies for modifying the quinoline core underscores the versatility of organic synthesis in accessing specific targets like this compound.

Table 1: Selected Strategies for the Synthesis of 2-Substituted Quinolines

| Synthetic Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Friedländer Synthesis | o-aminoaryl aldehydes/ketones + α-methylene ketones/aldehydes | Classic condensation reaction for quinoline core formation. | organic-chemistry.org |

| "On-Water" Synthesis | 2-Aminochalcone derivatives + Benzylamine (B48309) catalyst | Environmentally friendly, high yields, simple operation. | organic-chemistry.org |

| Nickel-Catalyzed Dehydrogenation | α-2-aminoaryl alcohols + Ketones/secondary alcohols | Sustainable method for producing polysubstituted quinolines. | organic-chemistry.org |

| Iodine-Catalyzed Povarov Reaction | Aniline (B41778) + Aldehyde + Alkyne | Three-component reaction for direct synthesis of substituted quinolines. | mdpi.com |

Role in Ligand Design and Coordination Chemistry

The molecular architecture of 2-(1-Aminopropyl)quinoline makes it an excellent candidate for a chelating ligand in coordination chemistry. It possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the quinoline (B57606) ring and the sp³-hybridized nitrogen of the primary amine on the propyl side chain. This arrangement allows the molecule to act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable six-membered chelate ring.

The coordination of the quinoline moiety to metal ions is a well-established field. The nitrogen atom in the ring readily forms complexes with a wide range of transition metals, including copper, zinc, palladium, and platinum. bendola.comnih.govnih.gov The incorporation of the additional amino donor group on the side chain enhances the stability of the resulting metal complexes due to the chelate effect.

While crystal structures of metal complexes containing specifically this compound are not widely reported, the behavior of analogous amino-heterocyclic ligands provides significant insight. For example, Schiff base derivatives of 8-aminoquinoline have been shown to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). bendola.com Similarly, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde has been used to synthesize novel zinc(II) and copper(II) complexes with demonstrated biological activities. nih.gov These studies confirm that the quinoline nitrogen and a side-chain heteroatom can coordinate simultaneously to a metal center. The resulting metal complexes often exhibit distinct geometries, such as distorted tetrahedral or octahedral, depending on the metal ion and the presence of other co-ligands. frontiersin.orgresearchgate.net

Table 2: Examples of Metal Complexes with Analogous Amino-Heterocycle Ligands

| Ligand | Metal Ion(s) | Observed Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Schiff base of 8-Aminoquinoline | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (Imine N, Quinoline N) | Octahedral | bendola.com |

| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II), Cu(II) | Bidentate (Amine N, Hydroxyl O) | Not specified | nih.gov |

| Tri(8-quinolinyl)stibane | Pt(II) | Bidentate (Sb, Quinoline N) | Square Planar | nih.gov |

| Amido-pyridinate Ligands | Zn(II) | Bridging Amido N, Pyridyl N | Distorted Tetrahedral | frontiersin.org |

Overview of Advanced Synthetic and Application Contexts

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is critical, as biological activity is often stereospecific. Modern synthetic chemistry offers several powerful strategies to achieve high enantiomeric purity. ethz.ch Asymmetric synthesis can be achieved through various techniques, including the use of a chiral pool, resolution, chiral auxiliaries, or enantioselective catalysis. ethz.ch

Asymmetric Alkylation and Amination Strategies

One direct approach to creating the chiral center in this compound involves the asymmetric alkylation of a precursor. For instance, starting with 2-methylquinoline, deprotonation can generate a nucleophilic species that can be asymmetrically alkylated with an ethyl halide using a chiral catalyst. Subsequent functional group manipulation would then be required to introduce the amino group.

A more common strategy involves the asymmetric transformation of a prochiral ketone. The synthesis could begin with 2-propionylquinoline, which can be subjected to asymmetric reduction or asymmetric reductive amination.

Table 1: Asymmetric Amination Approach

| Step | Reaction | Reagents/Catalyst | Key Feature |

| 1 | Synthesis of Precursor | Friedel-Crafts acylation of quinoline | Forms 2-propionylquinoline |

| 2 | Asymmetric Reductive Amination | Ammonia, H₂, Chiral metal catalyst (e.g., Rhodium or Iridium complex with chiral ligands) | Direct formation of the chiral amine center with high enantioselectivity. |

Alternatively, stereoselective synthesis of unsaturated α-amino acids has been achieved through the asymmetric alkylation of Schiff bases under chiral phase-transfer conditions, a method that could be adapted for this target molecule. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This is a robust and well-established method for asymmetric synthesis. ethz.ch

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a propionate (B1217596) moiety, which is then coupled to the 2-position of the quinoline ring. wikipedia.orgdokumen.pub The powerful directing effect of the auxiliary allows for a highly diastereoselective reaction to set the stereocenter.

A representative sequence using an oxazolidinone auxiliary is as follows:

Acylation: The chiral oxazolidinone is acylated with propionyl chloride to form an N-propionyl oxazolidinone.

Coupling: The resulting compound is coupled with a 2-haloquinoline (e.g., 2-chloroquinoline) via a suitable cross-coupling reaction.

Diastereoselective Reaction: A key bond-forming reaction, such as an alkylation or reduction at the carbon alpha to the carbonyl, is performed. The steric bulk of the auxiliary directs the incoming reagent to one face of the molecule, creating the desired stereocenter with high diastereoselectivity. wikipedia.org

Removal: The auxiliary is cleaved under mild conditions, often with lithium hydroxide (B78521) and hydrogen peroxide, to reveal the chiral carboxylic acid or a related functional group, which can then be converted to the amine. nih.gov The auxiliary can typically be recovered and reused. wikipedia.org

The use of chiral auxiliaries has been successfully applied in the synthesis of complex molecules, demonstrating their reliability in controlling stereochemistry. nih.govnih.gov

Enantioselective Catalytic Routes

Enantioselective catalysis represents one of the most efficient methods for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov

A potential route involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. For example, 2-(prop-1-en-1-yl)quinoline could be hydrogenated using a chiral catalyst. More effectively, an imine formed from 2-propionylquinoline could undergo enantioselective hydrogenation.

Recent advancements have introduced novel catalysts for such transformations. Spiro-bicyclic bisboranes have demonstrated excellent catalytic activity and selectivity in the hydrogenation of 2-substituted quinolines, offering broad functional group tolerance that is complementary to existing transition-metal-based methods. dicp.ac.cn Another powerful method is the catalytic enantioselective Reissert-type reaction, which can produce chiral quinoline derivatives with high enantiomeric excess (ee). nih.gov This reaction has been successfully applied in the synthesis of potent pharmaceutical agents. nih.gov

Table 2: Example of an Enantioselective Catalytic Approach

| Precursor | Reaction | Catalyst System | Product | Enantiomeric Excess (ee) |

| 2-Alkyl-quinoline | Asymmetric Hydrogenation | Chiral spiro-bicyclic bisborane / H₂ | 2-Alkyl-1,2,3,4-tetrahydroquinoline | Up to 99% ee dicp.ac.cn |

| Substituted Quinoline | Reissert-type Reaction | Lewis acid-Lewis base bifunctional catalyst | Reissert Product | 54% to 96% ee nih.gov |

Functionalization and Derivatization Strategies of the Quinoline Core

The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of the resulting compounds. rsc.org Introducing various functional groups can significantly alter a molecule's properties. brieflands.com The precise and selective introduction of these groups expands the available chemical space and can enhance efficacy and target selectivity. rsc.org

Strategies for derivatization often focus on C-H bond functionalization, which allows for the direct introduction of substituents onto the quinoline core without the need for pre-functionalized starting materials. rsc.org This field has grown exponentially, driven by the potential to generate novel drug candidates. rsc.org

Common functionalization reactions include:

Nitration: Introducing a nitro group (—NO₂) onto the benzene (B151609) portion of the quinoline ring. The position of nitration can be directed by existing substituents. brieflands.com

Halogenation: Introducing halogen atoms (e.g., —Cl, —Br) via electrophilic substitution.

Alkylation/Arylation: Adding alkyl or aryl groups through reactions like Friedel-Crafts or various cross-coupling methodologies.

Amination: The azido (B1232118) group (—N₃) can be introduced and subsequently reduced to an amino group (—NH₂). nih.gov This amino group can then be further derivatized, for example, into an isothiocyanate. nih.gov

These modifications can be performed on the this compound molecule itself or on a synthetic intermediate. For instance, a study on 7-methylquinoline (B44030) showed it could be nitrated to 7-methyl-8-nitro-quinoline, which was then converted through several steps to other derivatives, with each functionalization step altering the compound's cytotoxic properties. brieflands.com

Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions like high temperatures and the use of strong, non-biodegradable acids, generating significant waste. ijpsjournal.comtandfonline.com In response, green chemistry principles are being increasingly integrated into synthetic routes to reduce environmental impact and improve efficiency. ijpsjournal.comtandfonline.com

Eco-friendly approaches include the use of benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.com For example, the Friedländer synthesis, a key reaction for forming quinolines from a 2-aminobenzaldehyde (B1207257) and a ketone, has been optimized using a wide array of greener catalytic systems. nih.gov These include ionic liquids, metal-organic frameworks, and various nanocatalysts. nih.gov

Solvent-Free Reactions

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free synthesis offers numerous advantages, including reduced waste, lower energy consumption, and improved safety. ijpsjournal.com

Several solvent-free systems have been developed for quinoline synthesis:

Catalysis with Simple Metal Salts: An efficient three-component reaction to form 2,4-disubstituted quinolines has been developed using just 1 mol% of iron(III) chloride (FeCl₃) under solvent-free conditions with microwave irradiation. tandfonline.comscispace.com

Ionic Liquids: These compounds can act as both the reaction medium and the catalyst under solvent-free conditions. ijpsjournal.com For example, sulfonic acid-functionalized ionic liquids have been used as effective and reusable catalysts for the Friedländer annulation at moderate temperatures. nih.gov

Heteropolyacids: Preyssler-type heteropolyacids have been employed as green, reusable catalysts for the synthesis of complex quinoline derivatives under solvent-free conditions at 120 °C. tandfonline.com

Organocatalysis: Simple organic molecules like oxalic acid have been used as efficient and cost-effective catalysts for the Friedländer synthesis under solvent-free conditions. researchgate.net

These methods not only align with the principles of green chemistry but also often provide benefits like shorter reaction times, simpler work-up procedures, and high product yields. researchgate.net

Catalyst Reuse and Recyclability

The economic and environmental viability of synthetic protocols is greatly enhanced by the ability to recover and reuse the catalyst. In the context of synthesizing this compound and its derivatives, significant research has been directed towards the use of heterogeneous catalysts and recoverable homogeneous systems, primarily in well-established quinoline syntheses like the Friedländer and Doebner-von Miller reactions.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. Various solid acid catalysts have demonstrated high efficiency and recyclability in the Friedländer synthesis, a key reaction involving the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an active α-methylene group. For instance, titania (TiO₂) nanomaterials have been employed as effective heterogeneous catalysts for the solvent-free synthesis of polysubstituted quinolines. rsc.org Studies have shown that the catalytic activity is size-dependent, and these nanocatalysts can be recovered and reused for up to five cycles with consistent performance. rsc.org Similarly, silica (B1680970) nanoparticles have proven to be robust, with reports showing recyclability for as many as fourteen cycles without a significant loss of catalytic activity. nih.gov Other notable recyclable solid catalysts include resin-based systems like Amberlyst-15, which facilitate the reaction under refluxing ethanol. nih.gov

For the Doebner-von Miller reaction, which typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, recyclable catalysts have also been successfully implemented. Silver(I)-exchanged Montmorillonite K10, a type of clay-based catalyst, has been shown to be highly effective under solvent-free conditions for synthesizing substituted quinolines. ukzn.ac.zaresearchgate.net This catalyst can be recovered and reused for at least five cycles while maintaining excellent activity. researchgate.net

Homogeneous catalysts that can be easily recovered, such as ionic liquids, have also been developed. A sulfonic acid-functionalized ionic liquid has been utilized as a reusable catalyst for the synthesis of 2-alkylquinolines from alkyl aldehydes and arylamines, demonstrating effective recycling for at least six cycles without significant loss of activity. clockss.org

The following table summarizes the performance of various recyclable catalysts applicable to the synthesis of quinoline derivatives.

| Catalyst | Synthetic Method | Substrates | Reusability (No. of Cycles) | Yield Maintenance | Reference |

| TiO₂ Nanoparticles | Friedländer Annulation | 2-aminoaryl ketones, α-methylene ketones | 5 | Similar catalytic response | rsc.org |

| Silica Nanoparticles | Friedländer Annulation | 2-aminoaryl ketones, carbonyl compounds | 14 | No significant loss of activity | nih.gov |

| Ag(I)-exchanged Montmorillonite K10 | Doebner-von Miller | Anilines, α,β-unsaturated aldehydes | 5 | Excellent activity | ukzn.ac.zaresearchgate.net |

| Sulfonic acid functionalized ionic liquid | Alkylation/Cyclization | Alkylaldehydes, arylamines | 6 | No significant loss of activity | clockss.org |

| Amberlyst-15 | Friedländer Annulation | 2-aminoaryl ketones, active methylene (B1212753) compounds | Not specified | Good yields reported | nih.gov |

| PEG-SO₃H | Friedländer Annulation | 2-aminobenzophenones, active methylene compounds | 6 | Slight decrease after each cycle | nih.gov |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern chemical manufacturing, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, precise control over reaction parameters, and potential for automation and scalability. nih.gov The synthesis of quinoline derivatives, including structures related to this compound, has been successfully adapted to continuous flow protocols.

The Doebner-von Miller reaction, a cornerstone of quinoline synthesis, has been effectively translated to a continuous flow process. allfordrugs.comresearchgate.net Researchers have demonstrated the synthesis of quinaldines (2-methylquinolines) from anilines using sulfuric acid as a homogeneous catalyst in a system of continuous stirred-tank reactors (CSTRs) in series. allfordrugs.comacs.org This setup allows for careful control of parameters such as temperature, residence time, and the molar ratios of substrates and catalyst. The use of CSTRs is particularly suitable for reactions that generate solid byproducts, and the distributed dosing of reagents can lead to lower byproduct formation and increased yields compared to batch reactions. allfordrugs.comacs.org

Photochemical methods for quinoline synthesis have also been adapted to flow chemistry. A continuous photochemical process involving a tandem E/Z photoisomerization and cyclocondensation of 2-aminophenyl-enones has been developed to produce a variety of substituted quinolines. ucd.ievapourtec.com Using a high-power LED light source, this method achieves high yields and throughputs exceeding one gram per hour. A significant advantage of this approach is the ability to "telescope" reactions, where the output stream from the photochemical reactor is directly fed into a subsequent reaction step. For example, the quinoline-containing stream has been coupled with a palladium-catalyzed hydrogenation step to produce tetrahydroquinolines in a continuous fashion. ucd.ievapourtec.com

The table below outlines key parameters from studies on the continuous flow synthesis of quinoline derivatives.

| Reaction Type | Reactor | Catalyst | Key Parameters | Throughput/Yield | Reference |

| Doebner-von Miller | Continuous Stirred Tank Reactors (CSTRs) in series | Sulfuric Acid | Temperature, residence time, reagent molar ratios | Increased yields vs. batch | allfordrugs.comresearchgate.netacs.org |

| Photochemical Isomerization/Cyclization | Flow reactor with High-Power LED | None (photochemical) | Residence time: 12.5 min, Temp: ~30 °C | >1 g/hour | ucd.ievapourtec.com |

| Telescoped Hydrogenation | Packed-bed reactor (H-Cube) | Pd/C | Hydrogen pressure, temperature | High purity product | ucd.ie |

Complexation with Transition Metals

The presence of both a nitrogen atom within the quinoline ring and an amino group in the propyl side chain makes this compound an effective chelating agent for a variety of transition metals. sapub.orgclarku.edu The resulting complexes exhibit a range of geometries and nuclearities, influenced by the metal ion, reaction conditions, and the presence of other ligands.

Monometallic and Polymetallic Coordination Compounds

The coordination of this compound with transition metals can lead to the formation of both monometallic and polymetallic complexes. Mononuclear complexes are common, where a single metal ion is coordinated to one or more this compound ligands. For instance, mononuclear complexes of iron(III) have been synthesized and characterized, showcasing a distorted octahedral geometry with two tridentate ligands coordinated to the metal center. rsc.org

Polymetallic complexes, containing two or more metal centers, can also be formed. These structures are often bridged by other ligands or by the this compound ligand itself under specific conditions. For example, dinuclear manganese(II) and zinc(II) complexes have been reported where two metal centers are bridged by acetate (B1210297) anions, with each metal also coordinated to a derivative of a quinoline-based ligand. rsc.org The formation of such polymetallic structures opens avenues for developing materials with interesting magnetic or catalytic properties.

A notable example of a related complex involves a copper(II) center, where the ligand acts in a monoanionic tridentate fashion. acs.org While not strictly this compound, the principles of its coordination can be extrapolated.

Chelation Modes and Coordination Geometries

This compound typically acts as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the amino nitrogen. This chelation forms a stable six-membered ring, a feature that is crucial for achieving enantioselectivity in certain catalytic reactions. escholarship.org The preference for a six-membered chelate ring over a five-membered one has been shown to be essential for accelerating C(sp3)–H activation in palladium(II) catalysis. escholarship.org

The coordination geometry around the metal center is influenced by various factors, including the metal ion's preferred coordination number and the steric bulk of the ligands. uomustansiriyah.edu.iq Common geometries observed include square planar and distorted tetrahedral for four-coordinate complexes, and octahedral for six-coordinate complexes. rsc.orguomustansiriyah.edu.iqmdpi.com For example, Ni(II) complexes with derivatives of 2-(1-aryliminoethylidene)quinoline have been found to possess a distorted tetrahedral geometry. mdpi.com In some copper(II) complexes with related quinoline-based ligands, a square-planar geometry is observed, which can be further distorted towards a square-pyramidal geometry through weak coordination of a solvent molecule. acs.org

Table 1: Examples of Transition Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Ligand | Coordination Geometry | Nuclearity | Reference |

|---|---|---|---|---|

| Fe(III) | 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol | Distorted Octahedral | Mononuclear | rsc.org |

| Mn(II) | (E)-9-((quinolin-8-ylimino)methyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol | Not specified | Dinuclear | rsc.org |

| Ni(II) | 2-(1-aryliminoethylidene)quinoline derivative | Distorted Tetrahedral | Mononuclear | mdpi.com |

| Cu(II) | Indolo[2,3-c]quinoline derivative | Square-planar / Square-pyramidal | Mononuclear | acs.org |

Coordination with Main Group and Lanthanide Elements

While the coordination chemistry of this compound is dominated by transition metals, its interactions with main group and lanthanide elements are also of interest. Main group elements, often considered "harder" acids, can interact with the "harder" nitrogen donor of the amino group. The interplay between main group elements and transition metals in mixed-metal systems is an emerging area of research. mdpi.com

Lanthanide ions are known for their high and variable coordination numbers (typically 6 to 12) and their unique luminescent properties. mdpi.com The coordination of quinoline-based ligands to lanthanide ions has been explored, often resulting in complexes with interesting photophysical characteristics. mdpi.comrsc.org For instance, complexes of europium(III) and terbium(III) with quinoline carboxylate ligands have been synthesized and shown to exhibit characteristic red and green luminescence, respectively. rsc.org The quinoline moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. rsc.org While specific studies on this compound with lanthanides are not abundant, the general principles of lanthanide coordination chemistry suggest that it could form stable complexes, potentially with interesting luminescent or magnetic properties. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent, with the resulting structures showing diverse coordination modes. mdpi.comresearchgate.net

Rational Design of this compound-Based Ligands

The this compound scaffold provides a versatile platform for the rational design of ligands with tailored properties for specific applications, particularly in catalysis. nih.govsissa.it By modifying the steric and electronic characteristics of the ligand, it is possible to fine-tune the behavior of the resulting metal complexes. openmedicinalchemistryjournal.com

Steric and Electronic Tuning of Ligand Properties

The steric and electronic properties of the this compound ligand can be systematically varied to influence the outcome of a catalytic reaction. For example, in palladium-catalyzed C-H activation reactions, the introduction of bulky substituents on the quinoline ring can enhance the enantioselectivity of the transformation. escholarship.org This is attributed to the steric hindrance around the metal center, which can favor one enantiomeric pathway over the other.

Electronic tuning can be achieved by introducing electron-donating or electron-withdrawing groups on the quinoline ring. An increase in the electron-donating ability of the ligand can lead to a more electron-rich metal center, which can affect the reactivity of the complex. udsm.ac.tz Conversely, electron-withdrawing groups can make the metal center more electrophilic. This ability to modulate the electronic properties of the ligand is crucial for optimizing catalytic activity and selectivity. openmedicinalchemistryjournal.com The stability and reactivity of coordination complexes are controlled by a delicate balance of these electronic and steric factors. researchgate.net

Design for Specific Catalytic Transformations

The rational design of this compound-based ligands has been particularly successful in the development of catalysts for asymmetric synthesis. The chiral nature of the aminopropyl side chain allows for the transfer of chirality to the products of a catalytic reaction.

A significant application is in palladium-catalyzed enantioselective C(sp3)–H bond activation. escholarship.org By using chiral acetyl-protected aminoethyl quinoline ligands, which are structurally related to this compound, high yields and enantioselectivities have been achieved in the arylation of β-methylene C–H bonds of aliphatic amides. escholarship.org The design of these ligands, which form a six-membered chelate with the palladium(II) center, was critical to achieving the desired reactivity and selectivity. escholarship.org This demonstrates how the careful design of the ligand architecture can lead to the development of highly efficient and selective catalysts for challenging chemical transformations. The synthesis of quinolines themselves can also be achieved through various metal-catalyzed reactions, highlighting the importance of this scaffold in organic synthesis. researchgate.net

Structural Characterization of Coordination Complexes

Spectroscopic Probing of Coordination Environments

Similarly, there are no available spectroscopic studies (e.g., Infrared, NMR, UV-Visible) on coordination complexes of this compound. Spectroscopic techniques are vital for elucidating the coordination mode of the ligand, determining the geometry of the metal center in solution and the solid state, and probing the electronic structure of the resulting complexes.

Catalytic Applications of 2 1 Aminopropyl Quinoline Based Systems

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for its high selectivity and mild reaction conditions. Ligands based on the 2-(1-Aminopropyl)quinoline scaffold can be instrumental in this domain, influencing the reactivity and selectivity of metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Quinoline (B57606) derivatives can play a dual role in these reactions, acting as both the substrate and a coordinating N-ligand for the palladium catalyst. researchgate.net This has been demonstrated in one-pot processes that combine traditional cross-coupling with C-H functionalization using a single palladium precatalyst without the need for external ligands. researchgate.net The interaction between the quinoline nitrogen and the palladium center is believed to facilitate these reactions, with evidence supported by NMR spectroscopy and X-ray crystallography. researchgate.net Such methodologies allow for the rapid synthesis of complex, π-extended frameworks. researchgate.net

The development of advanced polyolefins relies heavily on the design of new catalysts. Amido-quinoline-based ligands have been used to synthesize novel Hafnium (Hf) and Zirconium (Zr) complexes for use in high-temperature ethylene (B1197577)/1-octene (B94956) copolymerization. mdpi.com These catalysts, which are stable at high temperatures, demonstrate moderate to high activity and excellent incorporation of the 1-octene comonomer, making them suitable for producing polyolefin elastomers (POEs). mdpi.com The electronic properties of the ligand were found to be a key factor, with electron-donating groups enhancing catalytic performance.

Furthermore, Zinc(II) complexes supported by N,N'-bidentate aminomethylquinoline-derived ligands have been synthesized and evaluated for the stereoselective ring-opening polymerization (ROP) of rac-lactide to produce polylactides (PLAs). These catalytic systems, when activated by an initiator like LiMe, showed high activity, achieving significant conversion of the monomer in a very short time. The catalyst demonstrated a preference for forming hetero-enriched PLAs, indicating a degree of stereochemical control during the polymerization process.

| Catalyst | Temp (°C) | Activity (10⁶ g/(mol·h)) | 1-Octene Content (wt%) | Molecular Weight (Mw, kg/mol) |

|---|---|---|---|---|

| Hf-1 | 150 | 8.3 | 26.0 | 102 |

| Hf-2 | 150 | 7.1 | 25.1 | 100 |

| Hf-3 | 150 | 6.4 | 24.6 | 95 |

| Zr-1 | 150 | 5.5 | 20.1 | 78 |

Heterogeneous Catalysis and Immobilized Systems

The heterogenization of homogeneous catalysts is a critical area of research, aiming to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation and recyclability. For ligands like this compound, immobilization on solid supports offers a pathway to creating robust and reusable catalytic systems.

Surface-Supported this compound Catalysts

Immobilizing this compound onto solid surfaces can enhance catalyst stability and prevent metal leaching in metal-catalyzed reactions, while also allowing for its use in continuous flow reactors. The primary amine group provides a convenient anchor for covalent attachment to various support materials.

Commonly used supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as organic polymers and carbon-based materials. For instance, mesoporous silica materials such as SBA-15 are frequently used due to their high surface area and ordered pore structure. Chiral amines have been successfully grafted onto SBA-15 to create heterogeneous catalysts for asymmetric reactions. mdpi.com In a typical procedure, the silica surface is first functionalized with a linker molecule, such as (3-aminopropyl)triethoxysilane, which can then be coupled with the catalyst molecule. Given its structure, this compound could be similarly anchored to create a bifunctional catalyst with both Brønsted and Lewis basic sites.

Another approach involves the use of polymers as supports. For example, a sulfonic acid-functionalized polymer, Nafion NR50, has been employed as a reusable solid acid catalyst for the Friedländer quinoline synthesis. mdpi.com This indicates the potential for polymer-supported versions of quinoline-based catalysts.

The performance of such heterogeneous catalysts is often evaluated in key organic transformations. Research on related systems has demonstrated that the choice of support, linker, and immobilization method can significantly influence the catalyst's activity, selectivity, and longevity.

Table 1: Examples of Support Materials for Heterogeneous Amine and Quinoline-Based Catalysts

| Support Material | Catalyst/Functional Group | Application | Reference |

|---|---|---|---|

| Mesoporous Silica (SBA-15) | Chiral Amines (e.g., Quinine, Prolinol) | Asymmetric aza-Michael–Henry Reaction | mdpi.com |

| Graphitic Carbon Nitride (g-C₃N₄) | Brønsted Acid Groups | Friedländer Quinoline Synthesis | nih.gov |

| Zeolites (e.g., USY) | ZnCl₂/Ni | Quinoline Synthesis from Aniline (B41778) | rsc.org |

Metal-Organic Framework (MOF) Incorporation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and chemically versatile nature make them excellent platforms for catalysis. Incorporating this compound into a MOF structure could be achieved through several strategies.

One method is to use a derivative of the quinoline as the primary linker ligand during MOF synthesis. For example, MOFs have been successfully synthesized using quinoline-2,6-dicarboxylic acid as the organic linker to create frameworks with luminescent properties for chemical sensing. rsc.orgnih.gov A dicarboxylic acid derivative of this compound could similarly be designed to build a MOF with accessible amine functionalities within the pores, creating a potent heterogeneous catalyst.

A second approach is post-synthetic modification (PSM), where the amine group of this compound is grafted onto a pre-existing MOF. This involves using a MOF that has reactive sites, such as open metal sites or functional groups on its linkers, that can form a covalent bond with the primary amine of the quinoline ligand. This method allows for the precise installation of catalytic sites without altering the underlying framework topology.

The resulting MOF-based catalysts could be applied in reactions where the confinement of reactants within the MOF pores can enhance selectivity, or where the combination of the quinoline's Lewis basicity and the amine's Brønsted basicity can facilitate cascade reactions.

Table 2: Examples of Quinoline-Based Metal-Organic Frameworks

| MOF Name/Formula | Linker | Metal Ion | Application | Reference |

|---|---|---|---|---|

| [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄] | Quinoline-2,6-dicarboxylic acid | Zr(IV) | Fluorescent sensing of 4-nitrophenol (B140041) and Fe³⁺ | rsc.org |

| [Zn(QDA)]·0.5H₂O·0.7DMF | Quinoline-2,6-dicarboxylic acid | Zn(II) | Fluorescent sensing of Fe³⁺ ions | nih.gov |

Organocatalysis and Cooperative Catalysis

The dual functionality of this compound, possessing both a quinoline ring and a primary amine on a chiral center, makes it a promising candidate for both organocatalysis and as a ligand in cooperative catalytic systems.

As an organocatalyst, the primary amine can participate in reactions by forming iminium or enamine intermediates. For instance, benzylamine (B48309) has been effectively used as a nucleophilic organocatalyst in the synthesis of 2-substituted quinolines from 2-aminochalcones in water. organic-chemistry.orgnih.govfigshare.com This demonstrates the potential of simple amines to catalyze the formation of the quinoline scaffold itself. The chiral nature of this compound suggests its potential use in asymmetric organocatalysis, where it could induce stereoselectivity in the products.

Cooperative catalysis, where two or more different catalytic species work in concert to promote a reaction, is a powerful strategy in synthesis. The this compound ligand is well-suited for this role. The quinoline nitrogen can act as a Lewis basic site to coordinate to a metal center, while the aminopropyl side chain can act as a Brønsted base or a hydrogen-bond donor to activate a second substrate.

A notable example of cooperative catalysis is the synthesis of 2-substituted quinolines using a combination of a copper(I) salt and a secondary amine like pyrrolidine. organic-chemistry.orgsci-hub.st In this system, neither the copper catalyst nor the amine alone is effective, but together they facilitate an addition/cycloisomerization cascade. organic-chemistry.org Similarly, a cobalt-amido system has been reported for the selective transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov The this compound ligand could potentially fulfill both roles in a single molecule in related transformations, acting as a bifunctional ligand that enables new reaction pathways.

Table 3: Examples of Cooperative Catalytic Systems in Quinoline Chemistry

| Catalytic System | Reaction Type | Substrates | Products | Reference |

|---|---|---|---|---|

| CuI / Pyrrolidine | Addition/Cycloisomerization | 2-Aminobenzaldehydes, Terminal Alkynes | 2-Substituted Quinolines | organic-chemistry.org |

| Cobalt Complex / H₃N·BH₃ | Transfer Hydrogenation | Quinolines | 1,2-Dihydroquinolines | nih.gov |

Mechanistic Investigations of Reactions Involving 2 1 Aminopropyl Quinoline

Elucidation of Reaction Pathways and Catalytic Cycles

Detailed reaction pathways and catalytic cycles specifically involving 2-(1-Aminopropyl)quinoline as a catalyst or key reactant are not extensively described in the available search results. General quinoline (B57606) synthesis pathways, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are well-established for forming the quinoline core. pharmaguideline.com However, the subsequent involvement of this compound in catalytic cycles is not specified.

Identification and Characterization of Key Intermediates

The identification and characterization of key intermediates in reactions where this compound is a central component are not detailed in the provided literature. For the synthesis of the broader quinoline class, intermediates such as imines and enamines are commonly proposed. nih.gov For instance, in some metal-catalyzed syntheses of quinolines, intermediates can include metal-complexed species that facilitate cyclization and aromatization steps. mdpi.com Without specific studies on this compound, any discussion of its reaction intermediates would be speculative.

Transition State Analysis and Energy Profiles

No specific transition state analyses or energy profiles for reactions involving this compound were found in the search results. Computational chemistry is a powerful tool for elucidating such details, as demonstrated in studies of other quinoline-forming reactions. These studies can provide insights into the thermodynamics and kinetics of different reaction pathways. However, such computational data for this compound is not available in the provided context.

Kinetic Studies and Rate Determining Steps

Kinetic studies that would identify the rate-determining steps of reactions involving this compound are not present in the search results. This type of data is crucial for a complete mechanistic understanding and for optimizing reaction conditions.

Stereochemical Control Mechanisms

While chiral quinoline derivatives are used in asymmetric catalysis, the specific mechanism by which this compound might exert stereochemical control is not described. In asymmetric hydrogenation catalyzed by ruthenium complexes with chiral quinoline-based ligands, for example, the stereochemical outcome is dictated by the geometry of the metal-ligand complex and its interaction with the substrate. nih.gov A detailed understanding for this compound would require specific experimental or computational studies.

Computational and Theoretical Studies of 2 1 Aminopropyl Quinoline

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For quinoline (B57606) derivatives, these calculations are often performed using Density Functional Theory (DFT), a quantum mechanical method that models the electron density to determine the system's energy and other attributes. nih.govrsc.org

Molecular Orbitals: A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgarabjchem.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, highlighting areas susceptible to electrophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgijpras.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For the parent quinoline molecule, DFT calculations have estimated this gap to be approximately 4.83 eV. scirp.org

Molecular Electrostatic Potential (MEP): Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.govarabjchem.org MEP maps use a color scale to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. For quinoline derivatives, the nitrogen atom and parts of the benzene (B151609) ring often show negative potential, while the hydrogen atoms exhibit positive potential. arabjchem.orgniscpr.res.in

Below is a table of representative FMO data calculated for the parent quinoline molecule using DFT, which provides a baseline for understanding substituted derivatives.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.646 | Highest Occupied Molecular Orbital; associated with electron-donating ability. scirp.org |

| LUMO | -1.816 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. scirp.org |

| Energy Gap (ΔE) | 4.830 | Indicates molecular reactivity and kinetic stability. scirp.org |

| Table 1: Representative Frontier Molecular Orbital energies for the parent quinoline compound calculated at the DFT (B3LYP)/6-31+G(d,p) level. scirp.org |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different three-dimensional arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For 2-(1-Aminopropyl)quinoline, the flexible aminopropyl side chain is the primary source of conformational isomerism. The study of the energy associated with each conformation helps identify the most stable (lowest energy) structures. lumenlearning.com

The key rotatable bonds in the side chain are the C-C bond between the quinoline ring and the propyl group, and the C-C bond within the propyl group itself. Rotation around these bonds leads to various staggered and eclipsed conformations, which can be visualized using Newman projections. chemistrysteps.com

Staggered Conformations: These are generally lower in energy and more stable. The substituents on adjacent carbons are positioned to minimize steric repulsion. The anti conformation, where the largest groups are 180° apart, is typically the most stable. Gauche conformations, with large groups 60° apart, are slightly higher in energy due to steric hindrance. organicchemistrytutor.com

Eclipsed Conformations: These are high-energy, unstable states where substituents on adjacent carbons are aligned, maximizing steric and torsional strain. chemistrysteps.com

The table below illustrates the relative energy differences for the fundamental conformations of a simple substituted alkane like butane, which serves as a model for the interactions within the aminopropyl side chain.

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kJ/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | 3.8 | Stable |

| Eclipsed (H, CH₃) | 120° | 14 | Unstable |

| Totally Eclipsed (CH₃, CH₃) | 0° | 19 | Least Stable |

| Table 2: General relative energies of canonical conformations, modeled after butane, applicable to the aminopropyl side chain. lumenlearning.com |

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT is a powerful method for predicting the chemical reactivity of molecules. ijpras.com By calculating various electronic properties, known as reactivity descriptors, researchers can identify which sites on a molecule are most likely to participate in chemical reactions. nih.govrsc.org

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated from the HOMO-LUMO gap. scirp.org A harder molecule has a larger gap and is less reactive.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. arabjchem.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.orgarabjchem.org

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within the molecule.

Fukui Functions: These functions identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). This allows for the prediction of regioselectivity in reactions. arabjchem.org

Molecular Electrostatic Potential (MEP): As mentioned earlier, MEP maps visually identify nucleophilic (electron-rich) and electrophilic (electron-deficient) centers. nih.govarabjchem.org

For quinoline derivatives, DFT studies consistently show that the nitrogen atom is a primary site for electrophilic attack due to its lone pair of electrons, while different carbon atoms on the rings can be either nucleophilic or electrophilic depending on the substituents. arabjchem.orgbohrium.com

The following table provides representative values of global reactivity descriptors calculated for a quinoline derivative, illustrating how these metrics are used to characterize reactivity.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | ~6.65 | Energy to remove an electron. scirp.org |

| Electron Affinity (A) | A ≈ -ELUMO | ~1.82 | Energy released when an electron is added. scirp.org |

| Chemical Hardness (η) | η = (I - A) / 2 | ~2.42 | Resistance to deformation of electron cloud. scirp.org |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -(I+A)/2) | ~1.95 | Propensity to accept electrons. arabjchem.org |

| Table 3: Calculated global reactivity descriptors for a representative quinoline compound based on DFT calculations. scirp.orgarabjchem.org |

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, which can act as a bidentate ligand through its two nitrogen atoms, MD simulations are invaluable for understanding its interactions with metal ions. These simulations can validate docking poses and assess the dynamic stability of the resulting metal complex. nih.govresearchgate.net

The simulation process involves placing the ligand-metal complex in a simulated environment, often a box of water molecules, and calculating the forces between atoms using a force field. arabjchem.org Newton's equations of motion are then solved iteratively to track the trajectory of each atom. Analysis of these trajectories provides insights into:

Stability of Coordination: MD simulations can confirm whether the coordination bonds between the ligand's nitrogen atoms and the metal ion are stable over time.

Conformational Changes: The simulation reveals how the ligand and any co-ligands adjust their conformations upon binding to the metal. acs.org

Solvent Effects: The role of surrounding water molecules in stabilizing or destabilizing the complex can be evaluated. arabjchem.org

Studies on various quinoline-metal complexes have used MD simulations to confirm the stability of the docked structures, showing that the key interactions are maintained throughout the simulation period. researchgate.netmdpi.com This provides confidence that the compound can function effectively as a ligand in a stable complex. acs.org

Prediction of Spectroscopic Signatures within Complexes

Computational methods are widely used to predict the spectroscopic properties of molecules, which is crucial for interpreting experimental data and confirming the formation of new complexes.

UV-Vis Spectra: The electronic absorption spectra of quinoline derivatives and their metal complexes can be calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. scirp.org Calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. scirp.org The formation of a metal complex typically causes a shift in the λmax of the ligand's absorption bands, and TD-DFT can predict the direction and magnitude of this shift. mdpi.com

Vibrational Spectra (IR & Raman): DFT calculations can also predict the vibrational frequencies of a molecule. scirp.org These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. arabjchem.org When this compound forms a metal complex, changes in its vibrational spectrum are expected. For instance, the stretching frequencies of the C=N bond in the quinoline ring and the N-H bonds in the amino group would be altered upon coordination to a metal ion. Computational analysis can predict these shifts, helping to confirm that coordination has occurred. acs.orgmdpi.com

NMR Spectra: While more computationally intensive, it is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Upon complexation, the chemical environment of the protons and carbons near the binding sites changes, leading to shifts in their NMR signals. mdpi.com For example, studies on quinoline-metal complexes show that the proton signals of the quinoline ring shift upon coordination, and these shifts can be rationalized with computational models. acs.org

The table below shows an example of how theoretical calculations are compared with experimental data for the electronic spectra of a salen/8-hydroxyquinoline metal complex.

| Transition | Free Ligand (Experimental λmax, nm) | Metal Complex (Experimental λmax, nm) | Assignment |

| π→π | 265 | 274–291 | Aromatic system transition |

| n→π | 320 | 304–363 | Azomethine group transition |

| Charge Transfer | 409 | - | Ligand-to-metal or metal-to-ligand |

| Table 4: Comparison of experimental electronic spectral data for a free ligand and its metal complexes, illustrating the shifts upon coordination. mdpi.com |

Applications in Advanced Functional Materials

Incorporation into Polymeric Materials

The integration of quinoline (B57606) derivatives into polymer chains can impart unique optical and chemical properties to the resulting materials. The amine group on 2-(1-Aminopropyl)quinoline serves as a critical anchor point for such incorporation.

Research has demonstrated the synthesis of functional polymers by incorporating quinoline units. These units can be part of the polymer backbone or attached as side chains. For instance, novel acrylate (B77674) monomers featuring quinoline-based chalcones have been polymerized to create materials with significant antimicrobial activity. nih.gov While not specifically using this compound, this work illustrates a common strategy where a functional quinoline monomer is synthesized and then polymerized, sometimes with comonomers like acrylic acid or hydroxyethyl (B10761427) acrylate to modify properties such as solubility and drug-release rates. nih.gov

Another approach involves using amido-quinoline-based ligands to create metal complexes that act as catalysts for polymerization. Hafnium and Zirconium complexes with such ligands have been successfully used for the high-temperature solution-phase copolymerization of ethylene (B1197577) and 1-octene (B94956) to produce polyolefin elastomers. mdpi.com The electronic properties of the quinoline ligand are crucial for the catalyst's performance. mdpi.com This suggests a potential role for this compound as a ligand in creating specialized polymerization catalysts.

A key feature of quinoline-containing polymers is their responsiveness to environmental pH. researchgate.net The weak basicity of the quinoline nitrogen allows for protonation in acidic conditions. This protonation can alter the electronic structure of the molecule, leading to observable changes in the material's properties, such as a red-shift in its absorption and emission spectra. researchgate.net This pH-sensitive luminescence makes these polymers suitable for applications in sensors and smart materials. researchgate.net

Sensing and Detection Technologies

The ability of the nitrogen atoms in the quinoline ring and the side-chain amine to coordinate with metal ions is central to the application of this compound in sensing technologies.

Coordination complexes of quinoline derivatives are widely explored for their sensing capabilities. The principle often relies on a change in the optical or electrochemical properties of the complex upon binding with a target analyte. For example, a 3D zinc-organic framework containing a quinoline-2,6-dicarboxylate linker has been shown to be a highly selective and rapid fluorescence quenching sensor for Fe(III) ions. researchgate.net

Similarly, various quinoline-based ligands, when complexed with copper salts, exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The rate of this reaction, which can be monitored spectrophotometrically, is dependent on the specific structure of the quinoline ligand and the copper salt used. mdpi.com This demonstrates that the coordination environment around the metal center, dictated by the ligand, is key to its reactivity and, by extension, its sensing potential. The this compound molecule, with its two potential coordination sites (the quinoline and amine nitrogens), can form stable chelate complexes with metal ions, which could then be used to selectively detect other molecules or ions.

Photoactive and Luminescent Materials

The aromatic, π-conjugated system of the quinoline ring is inherently photoactive. This property can be tuned by chemical modification and exploited in various optical applications. Quinoline-based materials are noted for their response to the acidity of their environment, which can result in a color change of the emitted light from blue to green as the pH decreases. researchgate.net

The protonation of the quinoline unit in an acidic medium can cause a significant red-shift of 70-100 nm in the emission spectrum. researchgate.net This behavior is foundational for creating pH-sensitive luminescent materials. Furthermore, research into quinolone-quinazoline conjugates has revealed aggregation-induced emission enhancement (AIEE), a phenomenon where the restriction of intramolecular rotations in the aggregated state leads to stronger fluorescence. rsc.org This effect is valuable for developing highly sensitive sensors and imaging agents. The synthesis of biphotochromic dyads containing quinoline moieties also highlights the potential for creating advanced photo-responsive systems where processes like Förster resonance energy transfer (FRET) can be controlled. researchgate.net

| System Type | Key Property | Observation | Potential Application |

|---|---|---|---|

| Quinoline-based Polymers | pH-sensitive Luminescence | Emission spectrum red-shifted by 70-100 nm upon protonation in acid. researchgate.net | pH Sensors |

| Quinolone-quinazoline Conjugates | Aggregation-Induced Emission | Enhanced fluorescence in aggregated state due to restricted intramolecular rotation. rsc.org | Solid-state lighting, bio-imaging |

| Biphotochromic Dyads | Förster Resonance Energy Transfer (FRET) | Efficient energy transfer between photochromic units. researchgate.net | Molecular switches, logic gates |

Self-Assembly and Supramolecular Architectures

The structure of this compound is well-suited for forming ordered, non-covalent structures through self-assembly. This capability arises from the presence of both a hydrogen-bond-donating amine group and an aromatic ring system capable of π-π stacking.

Studies on related molecules confirm the importance of these interactions. For example, the crystal structure of quinolinium-4-carboxylate dihydrate reveals a three-dimensional network held together by multiple N-H···O and O-H···O hydrogen bonds. nih.gov Similarly, research on salts formed between amino alcohols and quinoline-2-carboxylic acid shows that NH₃⁺···⁻OOC heterosynthons are common structural motifs, alongside varied hydrogen bonding and π-π stacking interactions that lead to distinct crystal packing and, in some cases, polymorphism. nih.gov These studies underscore how the interplay of hydrogen bonding from amine groups and stacking of quinoline rings can direct the formation of complex, supramolecular architectures. The specific stereochemistry of the chiral center in this compound could further influence this assembly, potentially leading to the formation of helical or other chiral superstructures.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is a transformative trend in modern organic chemistry, offering enhanced safety, efficiency, and scalability. researchgate.net The synthesis of quinoline (B57606) derivatives is increasingly benefiting from this technology. Flow processes can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced waste. researchgate.netrsc.org

For a compound like 2-(1-Aminopropyl)quinoline, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates. Automated synthesis platforms, integrated with flow reactors, could facilitate the rapid generation of a library of derivatives by systematically varying reactants and conditions. This approach would accelerate the structure-activity relationship (SAR) studies crucial for drug discovery. Future research will likely focus on developing dedicated heterogeneous catalysts and packed-bed reactors for the continuous production of this compound, making its synthesis more industrially viable and sustainable. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Quinoline Derivatives

| Feature | Batch Synthesis | Flow Chemistry | Potential Advantage for this compound |

| Scalability | Often challenging, requires process re-optimization. | Easier to scale up by running the system for longer. researchgate.net | Enables efficient production from lab to industrial scale. |

| Safety | Higher risk with exothermic reactions and hazardous materials. | Smaller reaction volumes enhance heat dissipation and safety. researchgate.net | Safer handling of reagents and intermediates. |

| Efficiency | Can have longer reaction times and complex workups. | Short residence times and potential for in-line purification. researchgate.net | Faster synthesis and purification cycles. |

| Reproducibility | Can vary between batches. | Precise control leads to high reproducibility. | Consistent product quality for research and development. |

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green and efficient chemistry. rsc.orgresearchgate.net Various MCRs, including the Povarov, Doebner, and Friedländer reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgnih.govmdpi.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly build molecular complexity. rsc.org

The future synthesis of this compound derivatives could greatly benefit from the development of novel MCRs. A key challenge is to design an MCR that incorporates the 1-aminopropyl side chain directly or uses a precursor that can be easily converted. Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations without isolating intermediates, also offer a powerful strategy. A palladium-catalyzed cascade reaction has been shown to produce 2-alkoxyquinolines from 1,3-butadiynamides, demonstrating the potential for assembling the quinoline core in a single, efficient operation. nih.gov Future work could explore similar palladium-driven cascades or other transition-metal-catalyzed processes to construct functionalized this compound analogues. nih.govrsc.org

Bioinspired Catalysis and Enzyme Mimicry

Nature provides a vast inspiration for the design of novel catalysts. Bioinspired catalysis seeks to develop small molecules that mimic the function of enzymes, offering high selectivity and efficiency under mild conditions. Quinoline-based compounds have shown potential as enzyme inhibitors, particularly for enzymes that interact with DNA. nih.gov For instance, certain quinoline derivatives can intercalate into the minor groove of DNA, leading to the inhibition of DNA methyltransferases. nih.gov

The this compound scaffold could serve as a foundational structure for designing novel enzyme inhibitors or mimics. The aminopropyl side chain offers a key functional group for interaction with biological targets. Future research could explore the design of this compound derivatives that mimic the active sites of specific enzymes or act as antagonists for receptors implicated in disease. This approach could lead to the development of highly targeted therapeutic agents with novel mechanisms of action. nih.govresearchgate.net

Applications in Sustainable Chemistry and Resource Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov For quinoline synthesis, this includes the use of environmentally benign solvents like water, the development of recyclable catalysts, and the use of energy-efficient methods like microwave irradiation. researchgate.netorganic-chemistry.orgresearchgate.net An "on-water" synthesis of 2-substituted quinolines using benzylamine (B48309) as a recyclable nucleophilic catalyst has been reported, highlighting a sustainable and efficient approach. organic-chemistry.orgnih.gov

Future efforts will focus on creating a truly green synthesis for this compound. This could involve a one-pot reaction in an aqueous medium using a readily available and non-toxic catalyst, such as iron(III) chloride. researchgate.net Furthermore, the versatile quinoline scaffold itself can be used to create agents for resource utilization, such as developing new dyes for solar cells or ligands for metal extraction and recycling. ufms.br The unique electronic properties of this compound and its derivatives could be harnessed for applications in materials science, contributing to the development of sustainable technologies.

Computational Design of Novel this compound Derivatives

In silico methods, including computer-aided drug design (CADD), are indispensable tools for accelerating the discovery of new bioactive molecules. nih.govresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations allow researchers to predict the biological activity and pharmacokinetic properties of compounds before their synthesis. nih.govtandfonline.comnih.gov

For this compound, computational design can guide the creation of new derivatives with enhanced therapeutic potential. By modeling the interactions of these derivatives with specific biological targets (e.g., enzymes or receptors), researchers can prioritize the synthesis of the most promising candidates. nih.goveurekaselect.com ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be performed in silico to assess the drug-likeness of designed molecules, minimizing late-stage failures in drug development. tandfonline.com The systematic design of this compound derivatives using these computational tools represents a key future direction for unlocking their full pharmacological potential. nih.govnih.gov

Table 2: In Silico Techniques for Designing Quinoline Derivatives

| Technique | Description | Application for this compound Derivatives | References |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identifying potential biological targets and optimizing binding affinity. | nih.gov, tandfonline.com |

| QSAR Models | Relates the chemical structure of molecules to their biological activity. | Predicting the activity of new derivatives before synthesis. | nih.gov, researchgate.net, nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex. | nih.gov, tandfonline.com |

| ADMET Prediction | Estimates the pharmacokinetic and toxicity profiles of a compound. | Filtering out candidates with poor drug-like properties early on. | nih.gov, tandfonline.com |

Q & A

Q. What statistical approaches are appropriate for analyzing conflicting data in SAR studies?

- Methodological Answer : Apply multivariate regression (e.g., PLS or Random Forest) to correlate molecular descriptors (logP, polar surface area) with bioactivity. Use clustering algorithms (e.g., hierarchical clustering) to group outliers and identify confounding variables .

Literature and Resource Evaluation

Q. Which databases provide reliable physicochemical data for this compound?

Q. How can researchers critically assess the reproducibility of published synthetic methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.